molecular formula C16H20N4 B7355232 5-methyl-2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine

5-methyl-2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine

Cat. No. B7355232
M. Wt: 268.36 g/mol
InChI Key: SQUNZQKWLIDZDV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 5-methyl-2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine involves the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of protein kinases, which are essential for cancer cell growth and survival. It also targets specific receptors in the brain, which are involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to have a low toxicity profile and is well-tolerated in preclinical studies. It has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. In cancer research, it has been found to inhibit the growth of cancer cells by targeting specific signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine in lab experiments include its high purity and yield, low toxicity profile, and potential therapeutic applications in various scientific research areas. However, the limitations of using this compound include the need for further optimization of synthesis methods and the need for more extensive preclinical studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 5-methyl-2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine. These include:
1. Further optimization of synthesis methods to increase yield and purity.
2. Conducting more extensive preclinical studies to determine the safety and efficacy of this compound in humans.
3. Exploring the potential therapeutic applications of this compound in other scientific research areas, such as cardiovascular disease and autoimmune disorders.
4. Investigating the potential synergistic effects of this compound with other drugs for combination therapy.
5. Developing new formulations of this compound for improved delivery and bioavailability.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various scientific research areas. Further research is needed to determine its safety and efficacy in humans and to explore its potential in other scientific research areas.

Synthesis Methods

The synthesis of 5-methyl-2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine has been achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These methods have been optimized to yield high purity and yield of the compound.

Scientific Research Applications

5-methyl-2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine has shown potential therapeutic applications in various scientific research areas, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurological disorders, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. In infectious diseases, it has been found to have antimicrobial properties against a range of pathogens.

properties

IUPAC Name

5-methyl-2-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-13-11-18-16(19-12-13)20-10-4-6-15(20)8-7-14-5-2-3-9-17-14/h2-3,5,9,11-12,15H,4,6-8,10H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUNZQKWLIDZDV-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCCC2CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1)N2CCC[C@H]2CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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